H-Glu(Otbu)-Allyl Ester HCl
Overview
Description
H-Glu(OtBu)-OtBu.HCl, also known as L-Glutamic Acid Di-tert-butyl Ester Hydrochloride or Di-tert-Butyl (S)-2-Aminopentanedioate Hydrochloride, is a glutamate derivative . It is a solid substance with a white to light yellow color . It is used in the field of peptide synthesis .
Synthesis Analysis
H-Glu(OtBu)-OtBu.HCl is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs . It is a versatile building block in peptide chemistry and can be used in the synthesis of a series of dynamic peptides .
Molecular Structure Analysis
The molecular formula of H-Glu(OtBu)-OtBu.HCl is C13H26ClNO4 . The molecular weight is 295.803 . The exact mass is 295.155029 .
Chemical Reactions Analysis
H-Glu(OtBu)-OtBu.HCl is a glutamate derivative that can be used for substance P antagonist synthesis .
Physical and Chemical Properties Analysis
H-Glu(OtBu)-OtBu.HCl has a density of 1.02g/cm3 . Its boiling point is 311.1ºC at 760 mmHg . The melting point ranges from 60 to 75ºC . It has a flash point of 78.1ºC .
Scientific Research Applications
However, for similar compounds or research areas, there are studies on the broader applications of chemical compounds in biological systems, such as the functionalization of saturated C-H bonds using metalloporphyrin catalysts, which includes hydroxylation, amination, and carbenoid insertion for various organic synthesis applications (Che et al., 2011). These processes are essential for the development of new pharmaceuticals, materials, and chemical intermediates.
Another example is the study of glucosinolates, sulfur-containing compounds found in cruciferous vegetables, which have been investigated for their anti-tumor and antimicrobial properties. These compounds undergo enzymatic hydrolysis to form bioactive products like allyl isothiocyanate, which shows potential in antimicrobial and anticancer therapy (Melrose, 2019).
Mechanism of Action
Target of Action
H-Glu(Otbu)-Allyl Ester HCl, also known as (S)-1-Allyl 5-tert-butyl 2-aminopentanedioate hydrochloride, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . These are targeted therapies that deliver cytotoxic agents directly to specific cells, such as cancer cells, thereby reducing the impact on healthy cells.
Mode of Action
The compound acts as a linker in the formation of ADCs and PROTACs . In ADCs, it connects the antibody, which recognizes and binds to specific antigens on the target cells, with the cytotoxic drug. In PROTACs, it links a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the action of ADCs and PROTACs. In the case of ADCs, upon binding to the target antigen, the ADC-antigen complex is internalized into the cell where the cytotoxic drug is released, leading to cell death . For PROTACs, the compound facilitates the recruitment of the E3 ubiquitin ligase to the target protein, triggering its ubiquitination and subsequent degradation by the proteasome .
Result of Action
The result of the compound’s action is the selective destruction of target cells (in the case of ADCs) or the degradation of target proteins (in the case of PROTACs). This can lead to therapeutic effects in various diseases, particularly cancers .
Safety and Hazards
H-Glu(OtBu)-OtBu.HCl is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter should be used when handling this compound . It is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .
Future Directions
Properties
IUPAC Name |
5-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminopentanedioate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.ClH/c1-5-8-16-11(15)9(13)6-7-10(14)17-12(2,3)4;/h5,9H,1,6-8,13H2,2-4H3;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXLQFSCMUQFLS-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC=C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC=C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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